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molecular formula BNaO₃ B106460 Dexol CAS No. 7632-04-4

Dexol

Cat. No. B106460
M. Wt: 81.8 g/mol
InChI Key: YKLJGMBLPUQQOI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04071462

Procedure details

The anionic surface active agent can be added to either an aqueous solution of sodium carbonate or sodium borate, or to the aqueous hydrogen peroxide. Further, the order of mixing or addition is optional in this invention. More specifically, high specific volume sodium percarbonate or sodium perborate can be obtained in similar fashion (1) by adding the surface active agent to an aqueous solution of sodium carbonate or sodium borate and either (a) adding the resulting solution to aqueous hydrogen peroxide, or (b) adding aqueous hydrogen peroxide to the above-mentioned solution, or (2) by adding the surface active agent to aqueous hydrogen peroxide and either (a) adding the resulting solution to an aqueous solution of sodium carbonate or sodium borate, or (b) by adding an aqueous solution of sodium carbonate or sodium borate to the above-mentioned hydrogen peroxide solution. In this invention, 15 to 70 percent by weight aqueous solution of sodium carbonate and 10 to 100 percent by weight aqueous hydrogen peroxide are used. Alternatively, 1 to 70 percent by weight aqueous solution of sodium borate and 5 to 100 percent by weight aqueous hydrogen peroxide are used. When sodium carbonate or sodium borate is not entirely dissolved, the slurry liquid may be used. Furthermore, according to this invention, solid sodium carbonate or sodium borate itself can be added to aqueous hydrogen peroxide containing a surface active agent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium borate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-:3])[O-:2].[Na+:5].[Na+].[B:7]([O-:10])([O-])[O-:8].[Na+].[Na+].[Na+].[OH:14][OH:15]>>[C:1]([O-:4])([O-:3])=[O:2].[C:1]([O-:4])([O-:3])=[O:2].[OH:14][OH:15].[OH:14][OH:15].[OH:14][OH:15].[Na+:5].[Na+:5].[Na+:5].[Na+:5].[B:7]([O:10][O-:14])=[O:8].[Na+:5] |f:0.1.2,3.4.5.6,8.9.10.11.12.13.14.15.16,17.18|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
sodium borate
Quantity
0 (± 1) mol
Type
reactant
Smiles
B([O-])([O-])[O-].[Na+].[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Further, the order of mixing
ADDITION
Type
ADDITION
Details
addition

Outcomes

Product
Name
Type
product
Smiles
C(=O)([O-])[O-].C(=O)([O-])[O-].OO.OO.OO.[Na+].[Na+].[Na+].[Na+]
Name
Type
product
Smiles
B(=O)O[O-].[Na+]
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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